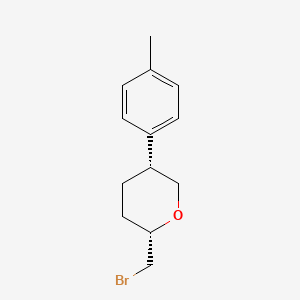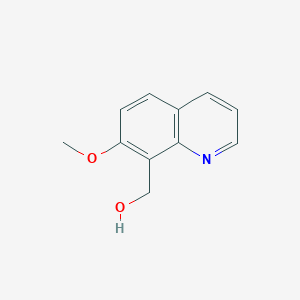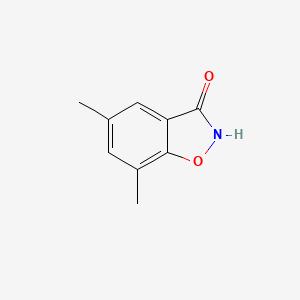
5,7-Dimethyl-1,2-benzoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 5,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours can yield high amounts of substituted benzoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
5,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from inhibiting bacterial enzymes or disrupting cell membranes. Its anticancer effects could be due to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5,7-Dimethyl-1,2-benzoxazol-3-ol can be compared with other benzoxazole derivatives such as:
5,7-Dichloro-1,3-benzoxazol-2-yl: Known for its antibacterial and antioxidant activities.
5,7-Dimethyl-1,3-benzoxazol-2-amine: Used in various chemical and biological studies.
5,7-Dimethyl-1,3-benzoxazol-2-ylphenyl: Explored for its potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other benzoxazole derivatives.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
InChI Key |
AJECZUKIRXOUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


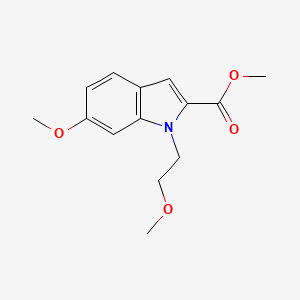
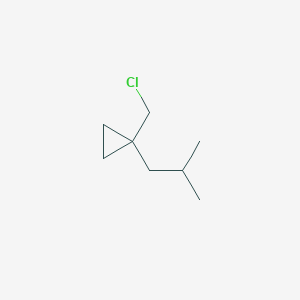
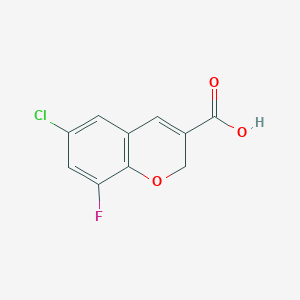

![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
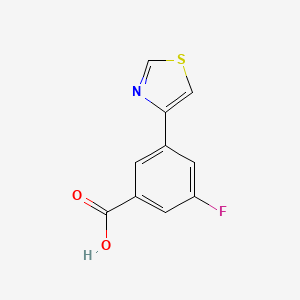
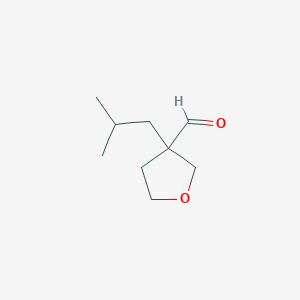
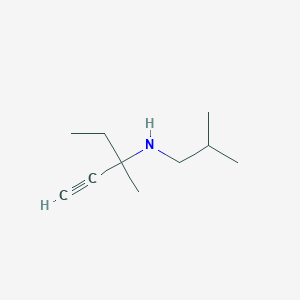
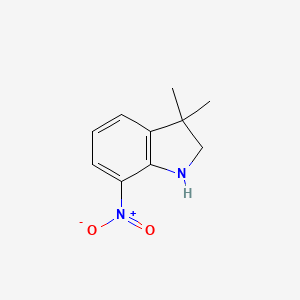
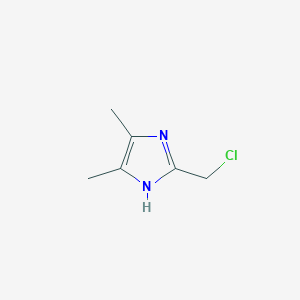
![5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol](/img/structure/B15262327.png)
